molecular formula C14H19N5OS B12136841 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide

Cat. No.: B12136841
M. Wt: 305.40 g/mol
InChI Key: ANRNKABPSGYMTQ-UHFFFAOYSA-N
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Description

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide is a synthetic small molecule belonging to the 1,2,4-triazole class, a scaffold recognized for its diverse pharmacological potential in scientific investigation. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are exploring its utility primarily in the fields of oncology and oxidative stress. The core 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol structure has demonstrated significant free radical scavenging capabilities in experimental models, showing efficacy in neutralizing both DPPH and ABTS radicals . This suggests its value as a lead compound in studies of oxidative stress. Furthermore, structurally related 1,2,4-triazole derivatives bearing acetamide linkers have exhibited promising anticancer activity in vitro and in vivo. Studies on similar compounds have shown potent cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7, MDA-MB-231) and colorectal carcinoma (HCT 116) cells, and have been shown to increase life span in animal models of cancer, such as Ehrlich ascites carcinoma (EAC)-induced mice, with a favorable toxicity profile . The mechanism of action for this class of compounds is an active area of research but may involve the induction of apoptosis and the inhibition of key enzymatic pathways. The presence of the diethylacetamide moiety may influence the compound's solubility and bioavailability, making it a subject of interest for structure-activity relationship (SAR) studies aimed at developing more potent antioxidant and anticancer agents .

Properties

Molecular Formula

C14H19N5OS

Molecular Weight

305.40 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C14H19N5OS/c1-3-18(4-2)12(20)10-21-14-17-16-13(19(14)15)11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3

InChI Key

ANRNKABPSGYMTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 4-Amino-5-Phenyl-1,2,4-Triazole-3-Thiol

The core intermediate, 4-amino-5-phenyl-1,2,4-triazole-3-thiol , is synthesized via cyclization of thiocarbazides or hydrazine derivatives. For example, reaction of isoniazid with carbon disulfide in alkaline media generates a potassium dithiocarbazinate intermediate, which undergoes cyclization with hydrazine hydrate to yield the triazole-thiol scaffold. Subsequent alkylation with 2-chloro-N,N-diethylacetamide under basic conditions (e.g., KOH/EtOH) forms the target compound:

4-Amino-5-phenyl-1,2,4-triazole-3-thiol+ClCH2C(O)N(Et)2KOHTarget Compound+HCl\text{4-Amino-5-phenyl-1,2,4-triazole-3-thiol} + \text{ClCH}2\text{C(O)N(Et)}2 \xrightarrow{\text{KOH}} \text{Target Compound} + \text{HCl}

Key Conditions :

  • Solvent : Methanol or ethanol

  • Temperature : Reflux (70–80°C)

  • Reaction Time : 3–4 hours

  • Yield : 70–75% under conventional heating

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. For instance, substituting conventional heating with microwave radiation (250–350 W) reduces the alkylation step to 5–10 minutes while improving yields to 85–88% . This method minimizes side reactions such as oxidation of the thiol group or acetamide hydrolysis.

Advantages :

  • Energy Efficiency : 90% reduction in energy consumption compared to thermal methods.

  • Scalability : Demonstrated in gram-scale syntheses with consistent yields.

Comparative Analysis of Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time 3–4 hours5–10 minutes
Yield 70–75%85–88%
Byproduct Formation Moderate (hydrolysis products)Minimal (controlled conditions)
Energy Input High (reflux)Low (focused irradiation)

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H-NMR (DMSO-d6d_6) :

    • δ 1.25 ppm (t, 6H, N(CH2CH3)2\text{N(CH}_2\text{CH}_3)_2)

    • δ 3.23 ppm (s, 2H, SCH2\text{SCH}_2)

    • δ 7.65–8.67 ppm (m, 5H, aromatic protons)

  • IR (KBr) :

    • 1690 cm1^{-1} (C=O stretch of acetamide)

    • 680 cm1^{-1} (C-S stretch)

Purity Assessment

HPLC analyses (Shimadzu LC-20A) using acetonitrile/water (95:5) confirm >98% purity for microwave-synthesized batches, compared to 92–95% for conventional routes.

Industrial and Environmental Considerations

Solvent-Free Protocols

Recent advancements employ solvent-free conditions using ionic liquids (e.g., [BMIM]BF4_4) as green catalysts, achieving yields of 89–91% with simplified purification.

Waste Management

Microwave methods reduce solvent waste by 60%, aligning with green chemistry principles.

Applications and Derivative Development

The target compound serves as a precursor for:

  • Anticancer Agents : Analogues exhibit GI50_{50} values of 1.9–3.0 μM against breast and lung cancer cell lines.

  • Antimicrobials : MIC values of 2–4 µg/mL against Candida albicans .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The exact molecular targets and pathways depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Substituent Analysis and Key Physical Properties

Compound Name Triazole Substituents Acetamide Substituents Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
2-(4-Amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide 4-NH₂, 5-Ph N,N-diethyl Not reported Not available
2-(4-Amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide 4-NH₂, 5-(4-F-Ph) N,N-diethyl Not reported Not available
2-(4-Amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3,4-dichlorophenyl)acetamide 4-NH₂, 5-Ph N-(3,4-Cl₂Ph) Not reported Not available
2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (9d) 4-(4-F-Ph), 5-Ph N-Ph 206.0 7.57–7.39 (m, aromatic protons)
N-(4-Bromophenyl)-2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9f) 4-(4-F-Ph), 5-Ph N-(4-Br-Ph) 247.9 7.58–7.40 (m, aromatic protons)
2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 4-NH₂, 5-(3-Me-Ph) N-(5-Cl-2-Me-Ph) Not reported Not available

Key Observations :

  • Substituent Effects on Melting Points : Bromine and fluorine substituents (e.g., compound 9f) increase melting points due to enhanced molecular symmetry and halogen bonding .
  • Spectral Trends : Aromatic protons in analogs with electron-withdrawing groups (e.g., fluorine, bromine) exhibit downfield shifts in ¹H NMR (δ 7.40–7.60 ppm) .

Key Observations :

  • Anti-inflammatory Potential: Derivatives with furan substituents (e.g., 5-(furan-2-yl)) show comparable anti-exudative activity to diclofenac but require higher doses .
  • Anticancer and Diagnostic Applications: Bromine and pyridyl substituents enhance binding to cancer-related targets (e.g., kinases) and improve radiolabeling efficiency .

Biological Activity

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thioether linkage, and an acetamide group. Its molecular formula is C19H24N6OSC_{19}H_{24}N_6OS and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. The triazole ring is known to inhibit the synthesis of ergosterol in fungi, which is crucial for their cell membrane integrity. Studies have shown that compounds with similar structures can effectively combat various fungal infections and may also possess antibacterial properties.

Anticancer Activity

The compound has been investigated for its anticancer effects. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, triazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

The biological activity of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways essential for pathogen survival or cancer cell growth.
  • DNA Binding : It may bind to DNA or RNA structures, interfering with replication and transcription processes.
  • Protein Interaction : The compound could interact with proteins involved in signal transduction pathways, leading to altered cellular responses.

Study 1: Antifungal Activity

A study conducted on a series of triazole derivatives demonstrated that compounds similar to 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide exhibited potent antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound had an MIC of 8 µg/mL against C. albicans, showcasing its potential as an antifungal agent.

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, derivatives of triazoles were evaluated for their cytotoxic effects on human breast cancer cell lines (MCF-7). The study found that the compound induced a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound triggered apoptosis in treated cells.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntifungalC. albicans8 µg/mL
AnticancerMCF-7 (breast cancer)15 µM

Synthesis Pathways

StepDescription
Triazole FormationReaction of hydrazine with nitrile under acidic conditions
Thioether FormationReaction with thiol compound
Acetamide FormationReaction with acetic anhydride

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Cyclization : Formation of the 1,2,4-triazole core via condensation of thiocarbohydrazide with phenyl-substituted precursors under reflux in ethanol .

Thioether Formation : Reaction of the triazole-3-thiol intermediate with chloroacetonitrile derivatives in DMF/NaOH to introduce the thioacetamide moiety .

Functionalization : Diethylacetamide substitution via nucleophilic acyl substitution with diethylamine.

  • Critical Parameters : Temperature control (60–80°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for thiol:chloroacetonitrile) are crucial for >70% yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Use 1H^1H/13C^13C NMR to confirm substitution patterns (e.g., phenyl at C5, diethylacetamide at C3-thio) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., expected [M+H]+^+ at m/z ~390) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts from incomplete substitution .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Recommended Assays :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC50_{50} values) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at 10–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl vs. heteroaryl substituents) impact lipophilicity and target binding?

  • Structure-Activity Relationship (SAR) Insights :

Substituent LogP Bioactivity Trend Evidence
Phenyl (C5)2.8Enhanced antimicrobial
Cyclohexyl (C5)3.1Reduced cytotoxicity
Pyridinyl (C5)1.9Improved kinase inhibition
  • Methodology : Computational docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., EGFR kinase) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC50_{50} values)?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solvent Effects : DMSO concentration >1% may artifactually reduce activity; use ≤0.5% .
  • Metabolic Stability : Evaluate compound degradation in cell media via LC-MS .

Q. How does the compound’s thioether linkage influence redox-mediated mechanisms in cancer cells?

  • Mechanistic Study Design :

ROS Detection : Use DCFH-DA fluorescence in H2 _2O2_2-treated cells to quantify oxidative stress .

Glutathione Depletion : Measure GSH/GSSG ratios via Ellman’s assay post-treatment .

Cellular Localization : Confocal microscopy with BODIPY-tagged analogs to track mitochondrial accumulation .

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